molecular formula C8H7ClFNO B2905560 3-chloro-5-fluoro-N-methylbenzamide CAS No. 1865077-51-5

3-chloro-5-fluoro-N-methylbenzamide

Cat. No.: B2905560
CAS No.: 1865077-51-5
M. Wt: 187.6
InChI Key: VZNZGFVVNHMYET-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline.

    Acylation Reaction: The aniline derivative undergoes acylation with methyl chloroformate to form the corresponding N-methylcarbamate.

    Hydrolysis: The carbamate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted benzamides.

    Reduction: 3-chloro-5-fluoro-N-methylbenzylamine.

    Oxidation: 3-chloro-5-fluorobenzoic acid.

Scientific Research Applications

3-chloro-5-fluoro-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with specific receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluoro-N-methylbenzamide
  • 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide
  • N-methyl 3-fluorobenzamide

Uniqueness

3-chloro-5-fluoro-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

3-chloro-5-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNZGFVVNHMYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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